molecular formula C29H25N7O2 B15097246 2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B15097246
M. Wt: 503.6 g/mol
InChI Key: WGRQKYXOYJMLBW-UHFFFAOYSA-N
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Description

“2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrroloquinoxaline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Aldehydes and ketones: for the formation of the pyrazole ring.

    Catalysts: such as palladium or copper to facilitate coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    High-pressure reactors: to enhance reaction rates.

    Automated synthesis equipment: to ensure reproducibility and scalability.

    Purification techniques: such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, or other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, the compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These interactions may include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor function to produce a biological response.

    Affecting signaling pathways: Influencing cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Uniqueness

The uniqueness of “2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” lies in its specific combination of functional groups and ring structures

Properties

Molecular Formula

C29H25N7O2

Molecular Weight

503.6 g/mol

IUPAC Name

2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C29H25N7O2/c1-17-13-15-19(16-14-17)35-26(30)23(25-27(35)32-22-12-8-7-11-21(22)31-25)28(37)33-24-18(2)34(3)36(29(24)38)20-9-5-4-6-10-20/h4-16H,30H2,1-3H3,(H,33,37)

InChI Key

WGRQKYXOYJMLBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)N

Origin of Product

United States

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